
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosylazid
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a derivative of glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This compound is often used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs, enhancing their solubility and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, including glycosylated polymers and surfactants.
Wirkmechanismus
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is enantiomeric amino acids . These targets play a crucial role in biological systems as they are the building blocks of proteins and contribute to the structure, function, and regulation of the body’s tissues and organs.
Mode of Action
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide interacts with its targets through a process known as chiral derivatization . This interaction results in changes in the physical and chemical properties of the amino acids, which can then be used for various applications, such as HPLC labeling .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide can be influenced by various environmental factors. For instance, it should be stored under inert gas and in a cool, dry place away from light and moisture to prevent decomposition . These conditions can affect the compound’s stability and, consequently, its efficacy.
Biochemische Analyse
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is known to interact with various biomolecules. It is often used as a glycosyl donor in the synthesis of glycosides . This allows it to form covalent bonds with other biomolecules, enabling the creation of complex structures .
Cellular Effects
The cellular effects of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide are not well-studied. Compounds synthesized using this molecule have shown significant biological activity. For instance, thioureas synthesized using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide have shown anticancer activity against various cell lines .
Molecular Mechanism
The molecular mechanism of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is primarily through its role as a glycosyl donor. It can participate in reactions to form glycosidic bonds, thereby modifying the structure and function of biomolecules . The azide group in the molecule can undergo a “click” reaction with alkynes, leading to the formation of triazole rings .
Metabolic Pathways
It is used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide typically involves the acetylation of glucose followed by the introduction of the azide group. The process can be summarized as follows:
Acetylation of Glucose: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Introduction of Azide Group: The acetylated glucose is then reacted with sodium azide in the presence of a solvent like dimethylformamide (DMF) to replace the anomeric hydroxyl group with an azide group, yielding 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide.
Industrial Production Methods
While specific industrial production methods for 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Acetic Anhydride and Pyridine: Used for acetylation of glucose.
Dimethylformamide (DMF): Common solvent for the azide introduction reaction.
Hydrogen and Palladium Catalyst: Used for the reduction of the azide group.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by the reduction of the azide group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an azide group.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group at the anomeric position instead of an azide group.
1-Azido-2,3,4,6-tetra-O-acetyl-beta-D-glucose: Another azide derivative of glucose with similar reactivity.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is unique due to its combination of acetyl-protected hydroxyl groups and a reactive azide group. This dual functionality allows it to participate in selective reactions, making it a versatile intermediate in organic synthesis and biochemical research.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide a valuable compound in carbohydrate chemistry?
A1: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a highly valuable precursor in carbohydrate chemistry due to its versatility as a building block []. This modified sugar molecule features an azide group, which can be easily manipulated using various chemical reactions, particularly the Staudinger-aza-Wittig reaction []. This allows chemists to attach the sugar molecule to other molecules, including other sugars, through stable linkages with high beta-selectivity []. This makes it an ideal starting material for synthesizing complex oligosaccharides and neoglycoconjugates, which are important tools for studying biological processes involving carbohydrates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


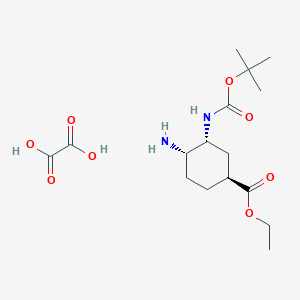
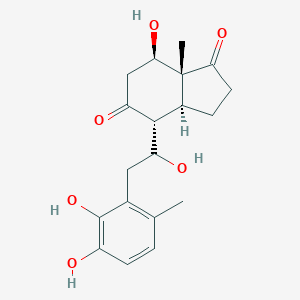


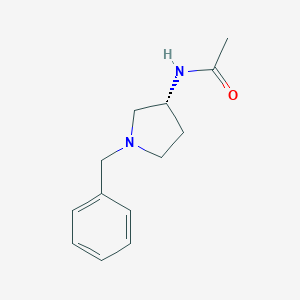
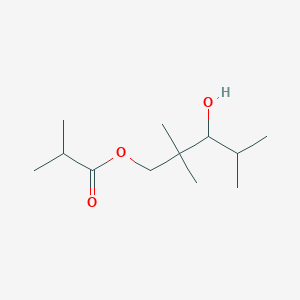
![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)

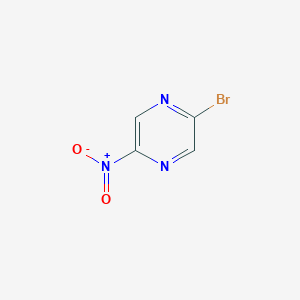
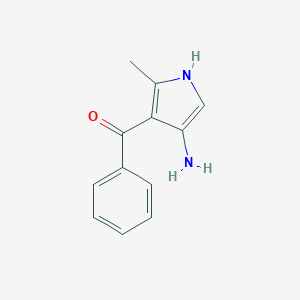
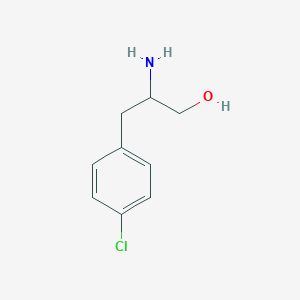

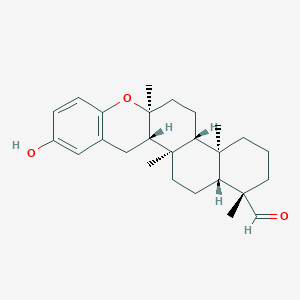
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
